1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide
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Overview
Description
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide is a complex organic compound that features a benzoxazole ring, a piperidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Sulfonylation: The benzoxazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Piperidine Ring Formation: The sulfonylated benzoxazole is reacted with a piperidine derivative under suitable conditions to form the desired piperidine ring.
Acetamide Formation: Finally, the piperidine derivative is acylated with an acetamide derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole rings, such as 2-(2-hydroxyphenyl)benzoxazole.
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidine-4-carboxamide.
Sulfonyl Derivatives: Compounds with similar sulfonyl groups, such as sulfonylureas.
Uniqueness
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-32-23-12-21-22(13-24(23)33-2)28-16-19(14-27)25(21)30-10-8-18(9-11-30)26(31)29-15-17-4-6-20(34-3)7-5-17/h4-7,12-13,16,18H,8-11,15H2,1-3H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTOWQWNZYCDEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)SC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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